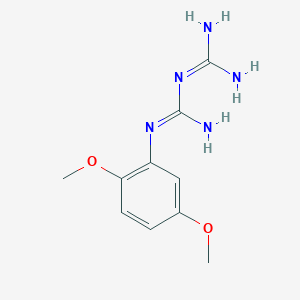

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide

Description

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide is a synthetic organic compound characterized by a central imidodicarbonimidic diamide core substituted with a 2,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₆N₄O₂, with a molecular weight of 252.28 g/mol. The compound’s structure combines electron-donating methoxy groups on the aromatic ring with the hydrogen-bonding capacity of the diamide moiety, enabling interactions with biological targets such as enzymes and receptors .

Additionally, its structural analogs exhibit diverse biological activities, including antimalarial, antidiabetic, and antimicrobial effects, depending on substituent patterns and core modifications .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(2,5-dimethoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-16-6-3-4-8(17-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWWPQYTPYYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

The synthesis of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2,5-dimethoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Applications De Recherche Scientifique

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy-Substituted Phenyl Derivatives

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

- Structure : Differs in the methoxy substitution pattern (3,5- vs. 2,5-dimethoxy).

- Activity: Exhibits moderate anticancer activity in vitro but lower potency compared to the 2,5-dimethoxy analog.

- Applications : Primarily used as a synthetic intermediate in medicinal chemistry .

N-(2,4-dimethoxyphenyl)imidodicarbonimidic diamide

- Structure : 2,4-dimethoxy substitution alters electronic properties.

- Activity: Limited data exists, but the asymmetric substitution may enhance solubility compared to symmetric analogs .

Halogenated Analogs: Chlorine-Substituted Derivatives

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

- Structure : Replaces methoxy groups with chlorine atoms.

- Activity : Demonstrates stronger enzyme inhibition (e.g., DNA replication enzymes) due to chlorine’s electron-withdrawing effects, enhancing electrophilic interactions. However, increased toxicity limits therapeutic use .

- Molecular Weight : 246.10 g/mol (vs. 252.28 g/mol for the methoxy analog) .

N-(3,5-dibromophenyl)imidodicarbonimidic diamide

- Structure : Bromine substituents increase molecular bulk.

- Activity : Higher lipophilicity improves membrane permeability but reduces aqueous solubility. Used in specialized research contexts .

Core-Modified Imidodicarbonimidic Diamides

Phenformin (N-(2-Phenylethyl)imidodicarbonimidic diamide)

- Structure : Substitutes the methoxyphenyl group with a phenylethyl chain.

- Activity : A biguanide with antidiabetic and anticancer properties. Acts via AMPK pathway activation, contrasting with the TYMS-targeting mechanism of the methoxy analog .

- Clinical Relevance : Withdrawn due to lactic acidosis risk, highlighting the safety advantages of aryl-substituted diamides .

Proguanil Hydrochloride

Compounds with Divergent Core Structures

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

- Structure: Replaces the diamide core with a quinoline-carboxamide.

- Activity: Enhanced DNA intercalation due to the planar quinoline ring, leading to stronger topoisomerase inhibition. The methoxy group retains role in target binding .

2-azido-N-(2,5-dimethoxyphenyl)acetamide

- Structure : Azide-functionalized acetamide lacking the diamide core.

- Activity: Primarily used in click chemistry for bioconjugation, illustrating the versatility of 2,5-dimethoxyphenyl in non-therapeutic applications .

Activité Biologique

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of two methoxy groups on the phenyl ring and an imidodicarbonimidic moiety, suggests a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide is . The compound's structure can be represented as follows:

Research indicates that N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide may exert its biological effects primarily through the inhibition of thymidylate synthase (TS) , an enzyme crucial for DNA synthesis. By inhibiting TS, the compound disrupts nucleotide synthesis, which is particularly detrimental to rapidly dividing cells such as cancer cells. This mechanism positions it as a potential candidate for anticancer therapies.

Antimicrobial Properties

Studies have shown that N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide exhibits significant antimicrobial activity against various pathogens. The following table summarizes its activity against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide can inhibit the growth of various cancer cell lines. The following table presents data from a study evaluating its anticancer efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 8.0 |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its therapeutic potential.

Case Studies

A notable case study involved the administration of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide in a preclinical model of cancer. The study reported a significant reduction in tumor size and improved survival rates in treated animals compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | Different methoxy group positions | Varies in reactivity and biological activity |

| N-(2-methoxyphenyl)imidodicarbonimidic diamide | Contains only one methoxy group | Exhibits different pharmacological profiles |

This comparison highlights how variations in substituents can influence both chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.